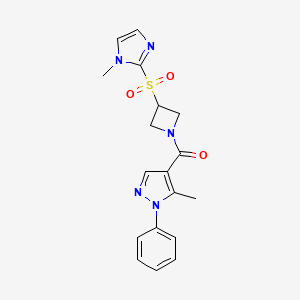

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-13-16(10-20-23(13)14-6-4-3-5-7-14)17(24)22-11-15(12-22)27(25,26)18-19-8-9-21(18)2/h3-10,15H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCDMCZYQVQVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=NC=CN4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible route could include:

Formation of the Pyrazole Ring: Starting with a suitable phenylhydrazine and an α,β-unsaturated carbonyl compound to form the pyrazole ring via cyclization.

Introduction of the Methyl Group: Methylation of the pyrazole ring at the 5-position using a methylating agent such as methyl iodide.

Formation of the Imidazole Ring: Synthesis of the imidazole ring through the reaction of a suitable precursor with a sulfonyl chloride to introduce the sulfonyl group.

Azetidine Ring Formation: Cyclization to form the azetidine ring, possibly through a nucleophilic substitution reaction.

Final Coupling: Coupling of the pyrazole and imidazole derivatives with the azetidine intermediate under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group, potentially leading to alcohol or thiol derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It may be used as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Receptor Binding: It may interact with biological receptors, providing insights into receptor-ligand interactions.

Medicine

Drug Development: The compound’s structural motifs are common in pharmaceuticals, suggesting potential therapeutic applications.

Diagnostic Agents: It could be used in the development of diagnostic tools.

Industry

Material Science: The compound may find applications in the development of new materials with specific properties.

Agriculture: It could be used in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

DNA/RNA Interaction: Binding to nucleic acids, affecting transcription or translation processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone: Similar in structure but with different substituents or ring systems.

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)pyrrolidin-1-yl)methanone: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

The unique combination of the pyrazole, imidazole, and azetidine rings in this compound provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Biologische Aktivität

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis of the Compound

The synthesis of the target compound involves several steps, typically starting from 5-methyl-1-phenylpyrazole and incorporating various functional groups to enhance biological activity. The following reaction scheme outlines the general approach used for synthesizing the compound:

- Preparation of 5-methyl-1-phenylpyrazole : This is often achieved through condensation reactions involving phenylhydrazine and appropriate carbonyl compounds.

- Formation of the azetidine ring : The azetidine moiety is introduced via cyclization reactions involving suitable precursors.

- Coupling with the imidazole sulfonamide : The final step involves linking the pyrazole derivative with a sulfonamide functionalized imidazole to form the complete structure.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, derivatives similar to our target compound were tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results indicated:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 10a | E. coli | 15 | 125 |

| 10b | S. aureus | 18 | 62.5 |

| 10c | B. subtilis | 20 | 31.25 |

These findings suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy, making it a promising candidate for further development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property is crucial for developing treatments for chronic inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines. Specifically, it was shown to activate caspase pathways leading to programmed cell death in human breast cancer cells (MCF-7). The mechanism appears to involve mitochondrial pathway activation, which is essential for triggering apoptosis .

Case Studies

Case Study 1: Antimicrobial Screening

In a study published in early 2023, derivatives of pyrazole were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications led to enhanced activity against resistant strains, indicating potential for therapeutic applications in treating infections .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of similar pyrazole compounds revealed that they significantly reduced inflammation markers in animal models of arthritis. This study supports the potential use of these compounds in managing autoimmune conditions .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with coupling pyrazole and imidazole sulfonyl intermediates. Key steps include:

- Suzuki-Miyaura cross-coupling for aryl group introduction (e.g., phenyl or substituted phenyl groups) .

- Sulfonylation of the azetidine ring using 1-methyl-1H-imidazole-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Methanone formation via nucleophilic acyl substitution. Optimization strategies:

- Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and temperature gradients .

- Monitor reactions with TLC/HPLC to minimize by-products .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry .

- X-ray crystallography for absolute configuration determination, especially for chiral centers in the azetidine ring .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions or impurities. Methodological approaches include:

- Standardized bioassays : Use IC₅₀/EC₅₀ protocols with controlled cell lines (e.g., HepG2 for cytotoxicity) .

- Purity validation : Employ HPLC-MS to ensure ≥95% purity before testing .

- Statistical modeling : Apply multivariate regression to isolate variables (e.g., solvent residues) affecting activity .

Q. What structure-activity relationships (SAR) guide modification of this compound?

Modifications to the pyrazole, imidazole, or azetidine moieties significantly impact activity. Key findings from analogous compounds:

| Substituent | Biological Effect | Reference |

|---|---|---|

| 4-Methoxy phenyl | Enhanced anti-inflammatory activity | |

| Nitro group | Increased cytotoxicity (IC₅₀ < 10 µM) | |

| Sulfonyl azetidine | Improved metabolic stability |

- Method : Replace the 5-methyl group on pyrazole with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity .

Q. How can computational modeling predict target interactions?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory studies) to identify binding pockets .

- QSAR models : Train algorithms on datasets of pyrazole derivatives to predict logP and bioavailability .

- MD simulations : Assess stability of the sulfonyl-azetidine linkage in aqueous environments (e.g., GROMACS) .

Q. What strategies ensure compound stability during storage and testing?

- pH control : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the sulfonyl group .

- Temperature : Keep at –20°C under inert atmosphere (N₂/Ar) to avoid oxidation .

- Light sensitivity : Use amber vials to protect the thioxo-thiazolidinone moiety from photodegradation .

Q. What mechanistic insights explain its biological activity?

- Enzyme inhibition : The sulfonyl group interacts with catalytic residues in kinases (e.g., JAK3 inhibition in immunomodulation) .

- Receptor antagonism : The pyrazole ring mimics adenine in ATP-binding pockets (e.g., PARP inhibitors) .

- In vitro validation : Use kinase activity assays (e.g., ADP-Glo™) to quantify inhibition .

Methodological Best Practices

Q. How to optimize purification for high yields?

- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:2 → 6:4) .

- Recrystallization : Ethanol/water mixtures (7:3) for crystalline products .

- HPLC prep : C18 columns with acetonitrile/water (0.1% TFA) for >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.